molecular formula C12H19IO3 B6275408 methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate CAS No. 2763776-41-4

methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No. B6275408
CAS RN: 2763776-41-4
M. Wt: 338.2
InChI Key:
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Description

Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate (MIDMOC) is a synthetic organic compound that has been widely studied in laboratory experiments due to its unique properties. MIDMOC is a highly reactive compound that can be used in a variety of synthetic chemistry reactions, such as the synthesis of heterocyclic compounds and the preparation of pharmaceuticals. It has also been used in the synthesis of small molecules for drug discovery, as well as in the preparation of biocatalysts. MIDMOC is a versatile compound that has found applications in a wide range of scientific research fields.

Scientific Research Applications

Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate has been used in a variety of scientific research applications, including the synthesis of heterocyclic compounds, the preparation of pharmaceuticals, and the synthesis of small molecules for drug discovery. It has also been used in the preparation of biocatalysts, as well as in the synthesis of organic materials for use in optoelectronic devices. methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate has also been used in the synthesis of organic materials for use in biotechnology, as well as in the preparation of materials for use in nanotechnology.

Mechanism of Action

Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is a highly reactive compound, which makes it useful for a variety of synthetic chemistry reactions. The mechanism of action of methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is based on the formation of a methyl iodide-iodine complex, which is then reacted with methyl iodide to form methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate. This reaction is highly exothermic, which allows for the formation of a variety of products.
Biochemical and Physiological Effects
methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate has been found to have a variety of biochemical and physiological effects, including the inhibition of the enzyme acetylcholinesterase and the inhibition of the enzyme tyrosine hydroxylase. methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate has also been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties.

Advantages and Limitations for Lab Experiments

Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate has a number of advantages for lab experiments, including its high reactivity and its ability to form a variety of products. Additionally, methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is relatively inexpensive and easy to obtain, making it an ideal compound for laboratory experiments. One of the main limitations of methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is its high toxicity, which can be dangerous for laboratory personnel if not handled properly.

Future Directions

Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate has a number of potential future applications, including its use in the synthesis of heterocyclic compounds, the preparation of pharmaceuticals, and the synthesis of small molecules for drug discovery. Additionally, methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate could be used in the synthesis of organic materials for use in optoelectronic devices, biotechnology, and nanotechnology. methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate could also be used as a catalyst for organic synthesis reactions, as well as for the preparation of materials for use in biomedical applications. Furthermore, methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate could be used in the development of new methods for the synthesis of organic compounds, as well as for the development of new drugs and therapeutics.

Synthesis Methods

Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate can be synthesized through a variety of methods, including the reaction of iodine with methyl iodide in the presence of a base. This reaction involves the formation of a methyl iodide-iodine complex, which is then reacted with methyl iodide to form methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate. Another method is the reaction of methyl iodide with a base in the presence of an alkene, which results in the formation of methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate' involves the following steps: protection of the carboxylic acid group, alkylation of the protected carboxylic acid, cyclization of the resulting compound, and deprotection of the carboxylic acid group.", "Starting Materials": [ "3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid", "methanol", "sulfuric acid", "methyl iodide", "sodium bicarbonate", "diethyl ether" ], "Reaction": [ "Protection of the carboxylic acid group by reaction with methanol and sulfuric acid to form methyl 3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate", "Alkylation of the protected carboxylic acid by reaction with methyl iodide and sodium bicarbonate to form methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate", "Cyclization of the resulting compound by heating with diethyl ether to form the desired compound 'methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate'", "Deprotection of the carboxylic acid group by reaction with sodium bicarbonate and methanol to obtain the final product" ] }

CAS RN

2763776-41-4

Molecular Formula

C12H19IO3

Molecular Weight

338.2

Purity

95

Origin of Product

United States

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